

Application Note: ATTO 565 in Fluorescence Correlation Spectroscopy (FCS)

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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Introduction

Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to study the dynamics and interactions of fluorescently labeled molecules in solution or on cell membranes. By analyzing the fluctuations in fluorescence intensity within a microscopic observation volume, FCS can provide quantitative information on parameters such as molecular concentration, diffusion coefficients, and binding kinetics. The choice of fluorescent probe is critical for the success of FCS experiments.

ATTO 565, a rhodamine-based dye, has emerged as a popular choice for FCS due to its exceptional photophysical properties.^{[1][2]} These include a high fluorescence quantum yield, strong absorption, and excellent photostability, which collectively contribute to a high signal-to-noise ratio and reliable data.^{[1][2][3][4][5][6]} This application note provides a comprehensive overview of the use of **ATTO 565** in FCS, including its photophysical characteristics, detailed experimental protocols, and typical quantitative data.

Photophysical Properties of ATTO 565

The performance of a fluorophore in FCS is largely dictated by its photophysical parameters. **ATTO 565** exhibits properties that are highly advantageous for this technique. Its high molar absorptivity ensures efficient excitation, while its high quantum yield leads to bright

fluorescence emission, a crucial factor for detecting the small number of molecules present in the femtoliter-sized FCS observation volume.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Table 1: Photophysical Properties of **ATTO 565**

Property	Value	Reference
Maximum Excitation Wavelength (λ_{abs})	564 nm	[1] [4] [5] [6] [7]
Maximum Emission Wavelength (λ_{em})	590 nm	[1] [4] [5] [6] [7]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1] [3] [4] [5] [6] [8] [9] [10]
Fluorescence Quantum Yield (η)	90%	[1] [3] [4] [5] [6] [8] [9] [10]
Fluorescence Lifetime (τ)	4.0 ns	[4] [6] [8] [9] [10]

Advantages of ATTO 565 in FCS

- **High Molecular Brightness:** The combination of a high extinction coefficient and high quantum yield results in a very bright fluorophore, leading to a strong signal even at the low concentrations typical for FCS experiments.
- **Excellent Photostability:** **ATTO 565** is resistant to photobleaching, allowing for longer measurement times and the use of higher laser powers without significant signal degradation.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- **Low Triplet State Formation:** The dye exhibits minimal intersystem crossing to the triplet state, reducing "blinking" artifacts that can distort FCS autocorrelation curves.[\[9\]](#)
- **Good Water Solubility:** As a moderately hydrophilic dye, **ATTO 565** is well-suited for biological applications in aqueous buffers.[\[6\]](#)

Experimental Protocols

A critical first step in any FCS experiment is the calibration of the confocal observation volume. This is typically done using a fluorescent standard with a known diffusion coefficient. **ATTO 565** itself is an excellent standard for this purpose when using a 561 nm laser line.

Protocol 1: Calibration of the FCS Confocal Volume using **ATTO 565**

Objective: To determine the effective confocal volume (V_{eff}) and the structural parameter (κ), which is the ratio of the axial (z) to the lateral (xy) radius of the observation volume.

Materials:

- **ATTO 565** Carboxylic Acid or NHS-ester (hydrolyzed)
- High-purity water (e.g., Milli-Q)
- Phosphate-buffered saline (PBS), pH 7.4
- FCS-compatible sample chambers (e.g., 8-well chambered cover glass)
- FCS Spectrometer with a 561 nm laser and appropriate emission filters (e.g., 580-640 nm bandpass).

Procedure:

- Prepare a Stock Solution: Dissolve **ATTO 565** in high-purity water or PBS to a concentration of approximately 1 μM . Ensure the dye is fully dissolved.
- Prepare a Working Solution: Dilute the stock solution to a final concentration of 5-20 nM in PBS. The optimal concentration will result in a stable fluorescence trace with minimal signal saturation.
- Instrument Setup:
 - Turn on the FCS system and allow the laser to warm up for at least 30 minutes to ensure stable output power.
 - Set the excitation laser power to a low value (typically in the range of 1-10 μW at the sample) to avoid photobleaching and saturation.
 - Focus the laser into the droplet of the **ATTO 565** working solution, approximately 20-50 μm away from the cover glass surface to minimize surface effects.
- Data Acquisition:

- Record the fluorescence intensity fluctuations for a period of 5-10 minutes. It is recommended to acquire multiple short runs (e.g., 10 runs of 30 seconds each) to check for photobleaching or other instabilities.
- Data Analysis:
 - Calculate the autocorrelation function (ACF), $G(\tau)$, from the raw fluorescence intensity data.
 - Fit the ACF with a 3D diffusion model that includes a triplet state component: $G(\tau) = (1/N) * [1 - T + T * \exp(-\tau/\tau_T)] * [1 / (1 + \tau/\tau_D)] * [1 / \sqrt{1 + (\tau/\tau_D) * (1/\kappa^2)}]$
 - In this equation, N is the average number of molecules in the observation volume, T is the fraction of molecules in the triplet state with a relaxation time τ_T , and τ_D is the diffusion time.
 - Fix the diffusion coefficient (D) of **ATTO 565** to its known value (see Table 2).
 - The fit will yield the diffusion time (τ_D) and the structural parameter (κ).
 - Calculate the lateral radius (ω_{xy}) of the observation volume using the equation: $\omega_{xy}^2 = 4 * D * \tau_D$.
 - Calculate the effective volume (V_{eff}) using: $V_{eff} = \pi^{3/2} * \omega_{xy}^2 * (\kappa * \omega_{xy})$.

Protocol 2: Measuring the Diffusion Coefficient of an **ATTO 565**-Labeled Protein

Objective: To determine the diffusion coefficient of a target protein labeled with **ATTO 565**.

Materials:

- Purified protein of interest
- **ATTO 565** NHS-ester or Maleimide (depending on the available functional groups on the protein)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for NHS-ester labeling)

- Size-exclusion chromatography column (e.g., Sephadex G-25) to separate labeled protein from free dye.
- Calibrated FCS instrument (from Protocol 1).

Procedure:

- Protein Labeling:
 - Dissolve the protein in the appropriate labeling buffer at a concentration of 2-5 mg/mL.[6]
 - Prepare a fresh solution of **ATTO 565** reactive dye (e.g., NHS-ester) in anhydrous DMSO or DMF.[6]
 - Add a 5-10 fold molar excess of the reactive dye to the protein solution.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the **ATTO 565**-labeled protein from unreacted free dye using a size-exclusion chromatography column. The first colored fraction will contain the labeled protein.
- Sample Preparation for FCS:
 - Dilute the purified, labeled protein to a concentration in the low nanomolar range (1-50 nM) in the desired experimental buffer.
- FCS Measurement:
 - Using the calibrated FCS setup, acquire fluorescence fluctuation data for the labeled protein sample as described in Protocol 1 (steps 3 and 4).
- Data Analysis:
 - Calculate the ACF and fit it using the same 3D diffusion model as in Protocol 1.
 - In this case, use the calibrated values for the confocal volume parameters (ω_{xy} and κ).

- The fit will now yield the diffusion time (τ_D) of the labeled protein.
- Calculate the diffusion coefficient (D) of the protein using the equation: $D = \omega xy^2 / (4 * \tau_D)$.

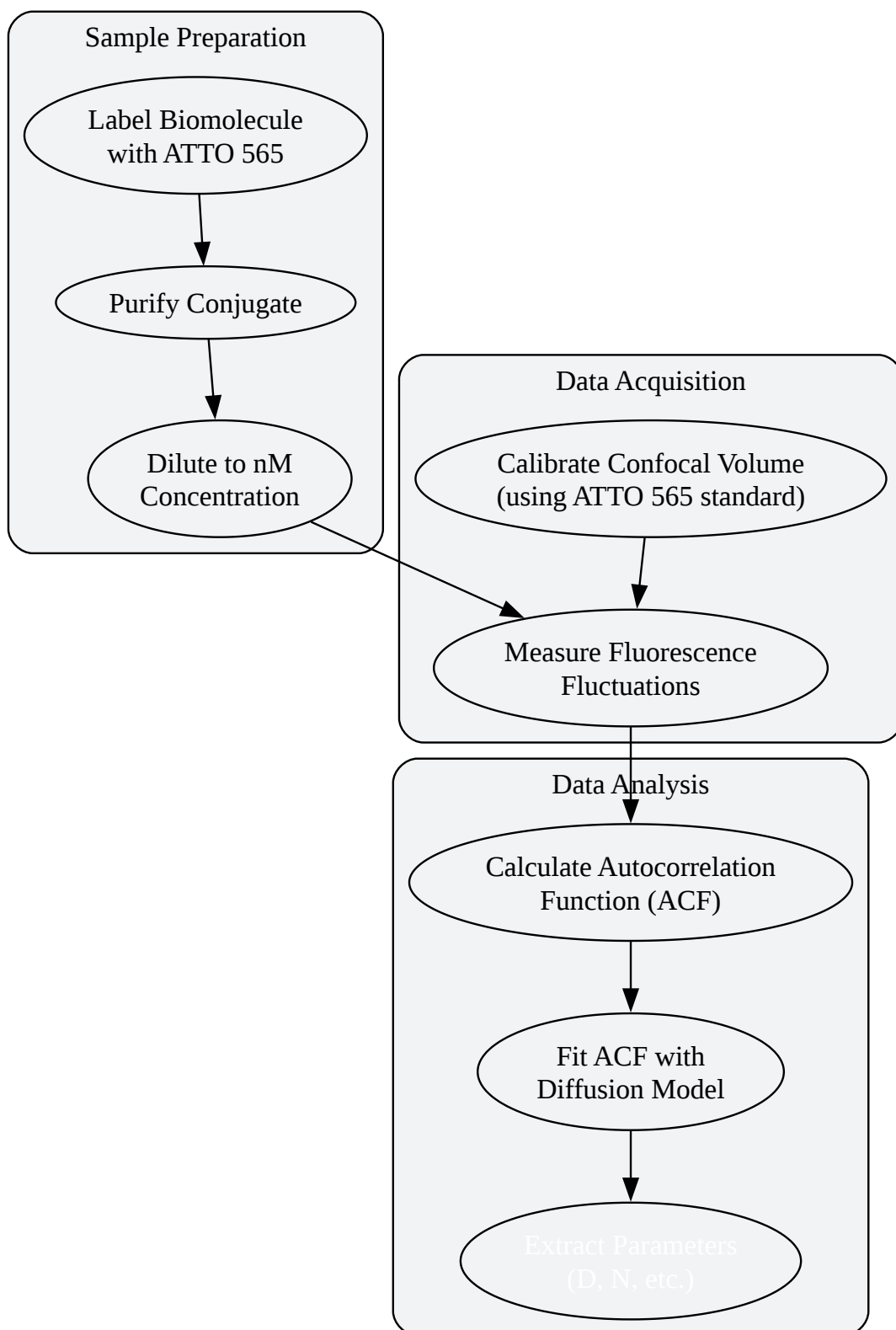
Quantitative Data for ATTO 565 in FCS

The following table summarizes typical quantitative values for **ATTO 565** obtained in FCS experiments, which can serve as a reference for instrument calibration and data validation.

Table 2: Reference Data for **ATTO 565** in Aqueous Solution at Room Temperature (~25°C)

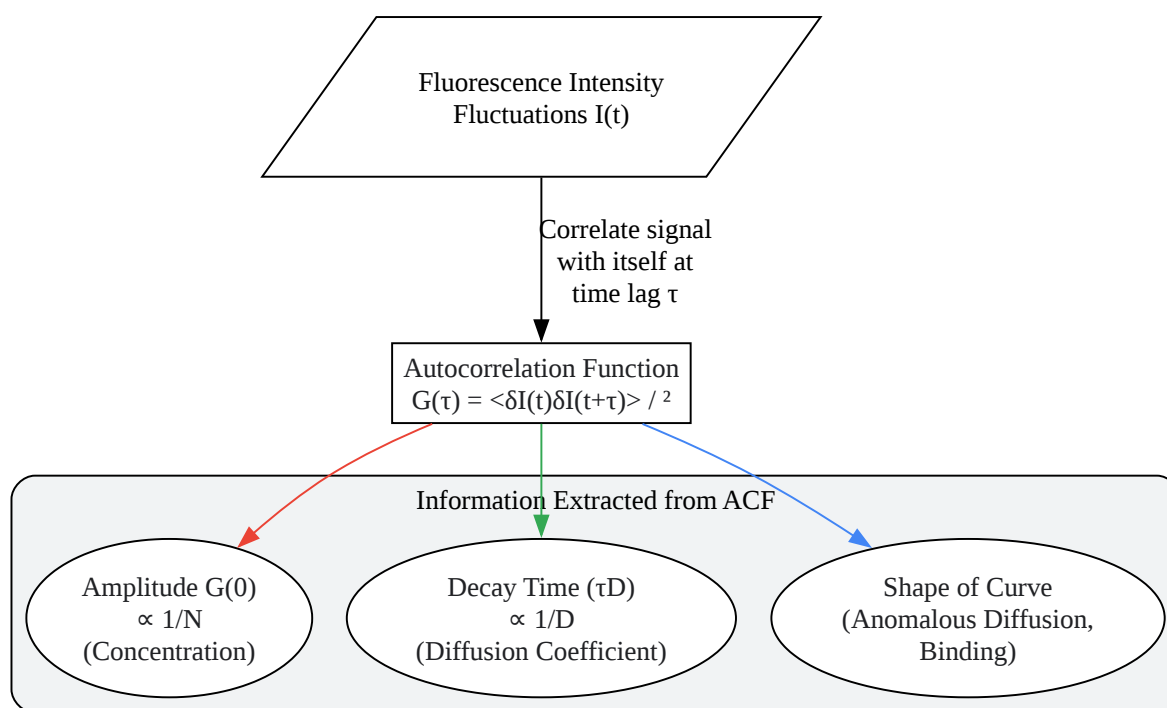
Parameter	Value	Notes	Reference
Diffusion Coefficient (D)	~400 $\mu\text{m}^2/\text{s}$	This value is commonly used for FCS calibration.	[11]
Diffusion Coefficient (D)	259 $\mu\text{m}^2/\text{s}$	Another reported value, highlighting the importance of consistent experimental conditions.	[12]
Effective Confocal Volume (V_{eff})	0.8 ± 0.1 fL	For a specific setup on a coverslip with 560 nm excitation. This value is instrument-dependent.	[12]
Molecular Brightness (η)	Varies	Highly dependent on laser power, detector efficiency, and optical pathway. Should be maximized while avoiding saturation.	[12]
Triplet State Lifetime (τ_T)	~6 μs	A representative value from autocorrelation curve fitting.	[5]

Visualizations



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Caption: General experimental workflow for an FCS experiment using **ATTO 565**.



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Caption: Principle of FCS data analysis from fluorescence fluctuations to physical parameters.

Conclusion

ATTO 565 is a high-performance fluorescent dye that is exceptionally well-suited for fluorescence correlation spectroscopy. Its superior photophysical properties ensure high-quality data, making it a reliable choice for determining molecular concentrations, diffusion dynamics, and interaction kinetics in various biological and biophysical studies. The protocols provided herein offer a robust starting point for researchers and drug development professionals aiming to leverage the power of FCS with this versatile fluorophore.

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